N-ME-Leu-obzl P-tosylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-leucine benzyl ester 4-toluenesulfonate typically involves the esterification of N-Methyl-L-leucine with benzyl alcohol, followed by the tosylation of the resulting ester. The reaction conditions often include the use of a strong acid catalyst and an organic solvent to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of N-Methyl-L-leucine benzyl ester 4-toluenesulfonate is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-L-leucine benzyl ester 4-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tosylate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-L-leucine benzyl ester 4-toluenesulfonate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in targeting proteasomes and inducing apoptosis in cancer cells.
Industry: Utilized in the manufacturing of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-L-leucine benzyl ester 4-toluenesulfonate involves its interaction with specific molecular targets, such as proteasomes. The compound can inhibit proteasome activity, leading to the accumulation of damaged proteins and inducing apoptosis in cancer cells. This pathway is crucial for its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-L-leucine
- Benzyl ester
- 4-Toluenesulfonate
Uniqueness
N-Methyl-L-leucine benzyl ester 4-toluenesulfonate is unique due to its combined structural features, which confer specific reactivity and biological activity. Unlike its individual components, the compound exhibits enhanced stability and solubility, making it more suitable for various applications .
Biological Activity
N-ME-Leu-obzl P-tosylate, also known as N-Methyl-L-leucine benzyl ester 4-toluenesulfonate, is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 407.52 g/mol
- CAS Number : 42807-66-9
This compound features a methylated leucine structure combined with a benzyl ester and a p-toluenesulfonate group. This unique combination enhances its solubility and stability, making it suitable for various biological applications.
The primary mechanism of action for this compound involves its interaction with proteasomes, which are crucial for protein degradation and regulation within cells. By inhibiting proteasome activity, this compound can lead to the accumulation of damaged or misfolded proteins, thereby inducing apoptosis in cancer cells. This pathway is significant for its potential use in cancer therapy.
1. Enzyme Mechanisms and Protein Interactions
This compound is employed in studies focused on enzyme mechanisms and protein interactions. Its ability to modify protein structures makes it a valuable tool in understanding how proteins function and interact within biological systems.
2. Drug Development
Research indicates that this compound may have potential applications in drug development, particularly for targeting proteasomes in cancer treatment. The compound has been shown to induce apoptosis in various cancer cell lines, suggesting its utility as a therapeutic agent.
3. Synthesis of Complex Molecules
In organic synthesis, this compound serves as a reagent for creating complex molecules. Its functional groups allow for various chemical reactions, including oxidation and substitution reactions, facilitating the development of new compounds with potential biological activities .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Apoptosis Induction : A study demonstrated that this compound effectively induced apoptosis in human cancer cell lines by inhibiting proteasome activity. The results indicated a significant increase in the levels of pro-apoptotic factors while decreasing anti-apoptotic proteins.
- Synthesis and Biological Evaluation : Researchers synthesized derivatives of this compound to evaluate their biological activities against various cancer cell lines. The derivatives exhibited varying degrees of potency, highlighting the importance of structural modifications on biological efficacy .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key features:
Compound Name | Structure Type | Biological Activity | Notable Applications |
---|---|---|---|
N-Methyl-L-leucine | Amino Acid | Moderate | Protein synthesis |
Benzyl Ester | Ester | Low | Organic synthesis |
This compound | Benzyl Ester + Tosylate | High (Proteasome inhibition) | Cancer therapy and enzyme studies |
Properties
IUPAC Name |
benzyl (2S)-4-methyl-2-(methylamino)pentanoate;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.C7H8O3S/c1-11(2)9-13(15-3)14(16)17-10-12-7-5-4-6-8-12;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,11,13,15H,9-10H2,1-3H3;2-5H,1H3,(H,8,9,10)/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAGSSPEDLUVSS-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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